molecular formula C21H25FN2O3S B11234889 N-(2-ethylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide

N-(2-ethylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B11234889
M. Wt: 404.5 g/mol
InChI Key: BOGSHIZAZRUKMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ETHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an ethylphenyl group, a fluorophenyl group, a methanesulfonyl group, and a piperidine carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the carboxamide group. Subsequent steps involve the attachment of the ethylphenyl and fluorophenyl groups through various substitution reactions. The methanesulfonyl group is then introduced using sulfonylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-ETHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(2-ETHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ETHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ETHYLPHENYL)-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE
  • N-(2-ETHYLPHENYL)-1-[(4-BROMOPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE

Uniqueness

N-(2-ETHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties compared to its chloro- and bromo- counterparts. The fluorine atom can influence the compound’s reactivity, binding affinity, and overall stability.

Properties

Molecular Formula

C21H25FN2O3S

Molecular Weight

404.5 g/mol

IUPAC Name

N-(2-ethylphenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-3-carboxamide

InChI

InChI=1S/C21H25FN2O3S/c1-2-17-6-3-4-8-20(17)23-21(25)18-7-5-13-24(14-18)28(26,27)15-16-9-11-19(22)12-10-16/h3-4,6,8-12,18H,2,5,7,13-15H2,1H3,(H,23,25)

InChI Key

BOGSHIZAZRUKMJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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